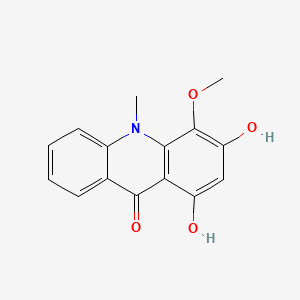
1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one
Overview
Description
1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one, commonly referred to as DMMAA, is a naturally occurring substance found in several species of plants. It is a phenolic compound that has been studied extensively for its potential medicinal, biochemical, and physiological effects. DMMAA has been studied in laboratory settings for its ability to inhibit the growth of cancerous cells, as well as its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent.
Scientific Research Applications
Synthesis and Characterization
1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one, a derivative of acridinone, is a focus of research in organic chemistry, particularly in its synthesis and characterization. Researchers have explored various synthetic routes and chemical properties of related acridinone compounds. For instance, synthesis methods for acridinone derivatives have been developed, highlighting the chemical flexibility and potential applications of these compounds in various fields (Okoh, 2005).
Photochemical Properties
The photochemical properties of acridinone derivatives, including those similar to this compound, have been studied. These studies provide insights into the excited-state behaviors and potential applications in photodynamic therapy or as photosensitizers in various chemical reactions (Zhou et al., 2012).
Fluorescence and Photophysical Properties
Acridinone derivatives have been the subject of research due to their interesting fluorescence and photophysical properties. These characteristics make them potential candidates for use in fluorescent probes, sensors, and in photophysical studies. The manipulation of their chemical structure can lead to varying fluorescence behaviors, which can be tuned for specific applications (Lippold et al., 2021).
Indicator in Acid-Base Titration
A specific derivative of acridinone has been synthesized and proposed as a potential indicator in acid-base titration. This highlights the versatility of acridinone compounds in analytical chemistry, where they can be used to determine the concentrations of acidic or basic solutions in a laboratory setting (Пырко, 2021).
Anticancer Activity
Certain acridinone derivatives have been investigated for their anticancer activity. These studies are crucial in the ongoing search for new therapeutic agents and highlight the potential of acridinone derivatives in the field of medicinal chemistry (Kumar et al., 2015).
Myorelaxant Activity
Research has also been conducted on the myorelaxant activity of acridinone derivatives, demonstrating their potential application in the treatment of conditions involving smooth muscle contraction (Fincan et al., 2012).
Antimalarial Properties
Optimization studies of tetrahydroacridin-9(10H)-ones, similar to this compound, have shown promising results in antimalarial activity. This indicates the potential for acridinone derivatives in the development of new antimalarial drugs (Cross et al., 2011).
Properties
IUPAC Name |
1,3-dihydroxy-4-methoxy-10-methylacridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-16-9-6-4-3-5-8(9)14(19)12-10(17)7-11(18)15(20-2)13(12)16/h3-7,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBYVKSDVRSLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657700 | |
| Record name | 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189362-86-4 | |
| Record name | 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[(4-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B566067.png)

![1-methyl-5-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B566071.png)
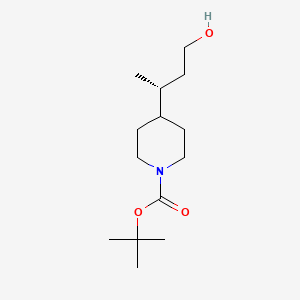
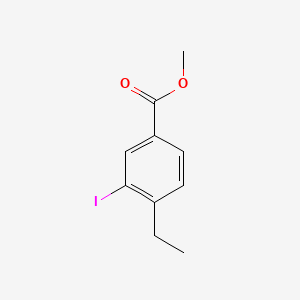
![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B566078.png)
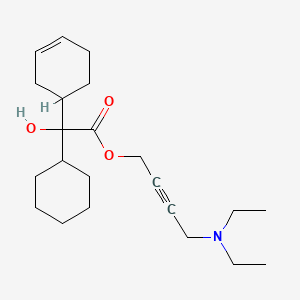
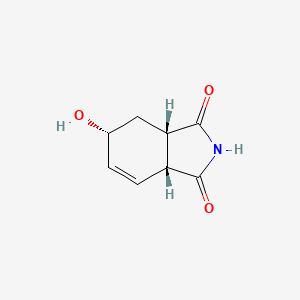

![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)
![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)
![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)
